molecular formula C23H24FN3O3S B12838292 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-

Cat. No.: B12838292
M. Wt: 441.5 g/mol
InChI Key: KXKWFKJVSROZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- (CAS: 606098-40-2/606098-42-4) is a structurally complex acetamide derivative. Its molecular formula is C₂₃H₂₄FN₃O₃S, with a molecular weight of approximately 455.54 g/mol (exact value varies slightly depending on isotopic composition) . Key structural features include:

  • A 2-benzoxazolylthio group, a heterocyclic ring system fused with a sulfur atom.
  • A cyclohexylamino substituent attached to a carbonyl group.
  • An N-(4-fluorophenyl)methyl moiety, introducing aromatic and fluorine-based electronic effects.

Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and amide bond formations, though exact protocols are proprietary .

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-fluoroanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H24FN3O3S/c24-16-10-12-18(13-11-16)27(14-21(28)25-17-6-2-1-3-7-17)22(29)15-31-23-26-19-8-4-5-9-20(19)30-23/h4-5,8-13,17H,1-3,6-7,14-15H2,(H,25,28)

InChI Key

KXKWFKJVSROZNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine.

    Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzoxazole structures often exhibit significant antimicrobial properties. Acetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The benzoxazole moiety may enhance the compound's efficacy against microbial infections, making it a candidate for developing new antibacterial agents .

Anticancer Potential

Studies have suggested that compounds containing benzoxazole and thioether linkages possess anticancer properties. The mechanisms often involve the inhibition of cell proliferation and apoptosis induction in cancer cells. Preliminary investigations into Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- indicate potential cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer metabolism. For instance, it might interact with acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies have been employed to predict its interactions with biological targets, suggesting avenues for therapeutic development .

Recent studies have focused on the synthesis and evaluation of various acetamide derivatives for their biological activities:

  • A study highlighted the synthesis of new hybrid compounds from 2-mercaptobenzothiazole linked with different aryl amines, which exhibited significant antibacterial activity comparable to standard drugs.
  • Another investigation explored the anticancer potential of benzoxazole derivatives, demonstrating that certain modifications could enhance cytotoxicity against various cancer cell lines.
  • Molecular docking studies have provided insights into how these compounds can be optimized for better efficacy through predicted interactions at the molecular level .

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole ring and the fluorophenyl group are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl and Fluorophenyl Groups

Table 1: Key Structural and Molecular Features
Compound Name CAS Number Molecular Formula Substituents/Key Features Reference
Target Compound 606098-40-2 C₂₃H₂₄FN₃O₃S Benzoxazolylthio, cyclohexylamino, 4-FPh
N-Cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenyl 435294-90-9 C₂₀H₂₂FNOS Thioether, cyclohexyl, 4-FPh
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide - C₁₉H₂₇FN₂O₂ Propyl, cyclohexyl, 4-FPh (synthesized via Ugi reaction)

Key Observations :

  • The benzoxazolylthio group in the target compound distinguishes it from simpler thioether or alkyl-substituted analogues (e.g., ). This heterocyclic system may enhance electron-withdrawing effects or binding affinity in biological systems.

Analysis :

  • Yields for structurally related compounds vary widely (31.8–89.5%), influenced by substituent reactivity and purification challenges . For example, the Ugi reaction in achieved 81% yield due to optimized conditions.
  • The target compound’s synthesis likely faces challenges due to its bulky benzoxazolylthio group , which may hinder reaction efficiency or require specialized catalysts.

Insights :

  • Compounds with electron-deficient aromatic systems (e.g., benzoxazolylthio, thienopyrimidin) often exhibit enhanced interactions with biological targets, such as enzyme active sites .
  • The target compound’s lack of reported bioactivity contrasts with analogues like IWP-3, which are potent inhibitors of signaling pathways .

Biological Activity

Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O3S
  • Molecular Weight : Approximately 455.54 g/mol
  • Structural Features : The compound contains a benzoxazole moiety, a cyclohexylamino group, and a fluorinated phenyl group, which enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives often exhibit significant antimicrobial properties. Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)- may share similar characteristics due to its structural components.

  • Study Findings : In preliminary investigations, derivatives of benzoxazole have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effectiveness comparable to standard antibiotics like levofloxacin .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bE. coli< 10 μg/mL
2cS. aureus< 15 μg/mL
2iS. typhi< 12 μg/mL

Anticancer Potential

The anticancer properties of similar compounds have also been explored. The presence of specific functional groups in Acetamide may allow it to interact with cancer cell pathways.

  • Mechanism of Action : Compounds with benzoxazole moieties have been reported to inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that Acetamide could be further investigated for its potential as an anticancer agent .

Case Studies

  • Antibacterial Screening :
    • A series of acetamide derivatives were tested for antibacterial efficacy using the agar well diffusion method. Among them, certain derivatives exhibited notable activity against strains like E. coli and S. aureus, indicating that modifications in the molecular structure can enhance potency .
  • Molecular Docking Studies :
    • Molecular docking analyses have been performed to understand the binding interactions between Acetamide and bacterial enzymes. These studies indicate that the compound may effectively inhibit critical enzymes involved in bacterial cell wall synthesis, thus exerting its antibacterial effects .

Future Directions

Further research is necessary to fully elucidate the mechanisms of action for Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-. Potential areas for exploration include:

  • In vivo Studies : Testing the compound in animal models to assess its pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
  • Combination Therapies : Evaluating the effectiveness of this compound in combination with existing antibiotics or anticancer agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this acetamide derivative?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling 2-benzoxazolylthio groups with cyclohexylamino and fluorophenyl moieties. Critical parameters include:

  • Catalyst selection : Anhydrous aluminum chloride (AlCl₃) is effective for thiazole ring formation (common in benzoxazole derivatives) .
  • Reaction conditions : Reflux in aprotic solvents (e.g., DMF or THF) at 100–120°C for 4–6 hours ensures complete substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H⋯O interactions stabilizing the benzoxazole-thioacetamide core) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology : Systematic substitution and activity profiling:

  • Vary substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Modify the benzoxazole core : Introduce methyl or chloro groups at the 5-position to study steric/electronic effects on target binding .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities to targets like COX-2 .

Q. What strategies mitigate instability during storage or biological assays?

  • Methodology : Address degradation pathways identified in safety studies:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzoxazole moiety .
  • Hydrolysis : Use buffered solutions (pH 6–7) to stabilize the acetamide bond against aqueous cleavage .
  • Aggregation : Add 0.1% Tween-80 to aqueous formulations to maintain solubility .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodology : Investigate experimental variables and mechanistic hypotheses:

  • Assay conditions : Compare MIC values under varying pH, temperature, or serum content (e.g., 10% FBS may reduce apparent antifungal activity) .
  • Metabolic activation : Test prodrug hypotheses by incubating the compound with liver microsomes to assess bioactivation .
  • Off-target effects : Use transcriptomics (RNA-seq) to identify unintended pathways affected in resistant vs. susceptible strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.